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Compound of Interest

Compound Name: (R)-(4-Fluorophenyl)oxirane

Cat. No.: B162833 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a

detailed synthetic protocol for the chiral intermediate, (R)-(4-Fluorophenyl)oxirane. This

compound is of significant interest in medicinal chemistry and drug development as a key

building block for the synthesis of various pharmaceutical agents. The information presented

herein is intended to support research and development activities by providing a foundational

understanding of its characterization and preparation.

Spectroscopic Data
Precise spectroscopic data is crucial for the unambiguous identification and quality control of

(R)-(4-Fluorophenyl)oxirane. While comprehensive experimental spectra are not widely

published, the following tables summarize the predicted and expected spectroscopic

characteristics based on the analysis of its chemical structure and data from analogous

compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Proton
Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Predicted Coupling

Constant (Hz)

H-2 (Oxirane CH) 3.9 - 4.1 dd J = 2.5, 4.0

H-3a (Oxirane CH₂) 2.9 - 3.1 dd J = 4.0, 5.5

H-3b (Oxirane CH₂) 2.7 - 2.9 dd J = 2.5, 5.5

Aromatic H (ortho to

F)
7.0 - 7.2 t J = 8.7

Aromatic H (meta to

F)
7.3 - 7.5 dd J = 5.4, 8.7

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Predicted Chemical Shift (ppm)

C-2 (Oxirane CH) 52 - 54

C-3 (Oxirane CH₂) 46 - 48

Aromatic C (ipso) 134 - 136 (d, J ≈ 3 Hz)

Aromatic C (ortho to F) 127 - 129 (d, J ≈ 8 Hz)

Aromatic C (meta to F) 115 - 117 (d, J ≈ 21 Hz)

Aromatic C (para to oxirane) 161 - 163 (d, J ≈ 245 Hz)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Functional Group
Expected Absorption Range

(cm⁻¹)
Intensity

C-H (Aromatic) 3100 - 3000 Medium

C-H (Aliphatic) 3000 - 2850 Medium

C=C (Aromatic) 1600 - 1475 Medium-Strong

C-O-C (Oxirane ring)
1250 (asymmetric stretch),

950-810
Strong

C-F 1230 - 1150 Strong

Table 4: Predicted Mass Spectrometry (MS) Data
Fragment Predicted m/z Interpretation

[M]⁺ 138.05 Molecular Ion

[M-CHO]⁺ 109.04 Loss of a formyl radical

[C₇H₆F]⁺ 109.04 Fluorotropylium ion

[C₆H₅]⁺ 77.04 Phenyl cation

Ionization Mode: Electron Ionization (EI).

Experimental Protocols
The following section outlines a detailed methodology for the synthesis and spectroscopic

characterization of (R)-(4-Fluorophenyl)oxirane.

Synthesis: Asymmetric Epoxidation of 4-Fluorostyrene
A widely utilized method for the preparation of chiral epoxides is the Jacobsen-Katsuki

asymmetric epoxidation.

Materials:

4-Fluorostyrene
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(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese(III)

chloride (Jacobsen's catalyst)

Sodium hypochlorite (NaOCl) solution (commercial bleach, buffered to pH ~11)

Dichloromethane (CH₂Cl₂)

4-Phenylpyridine N-oxide (4-PPO)

Anhydrous magnesium sulfate (MgSO₄)

Diatomaceous earth

Procedure:

To a stirred solution of 4-fluorostyrene and 4-phenylpyridine N-oxide in dichloromethane at 0

°C is added the (R,R)-Jacobsen's catalyst.

Pre-cooled buffered sodium hypochlorite solution is added dropwise to the reaction mixture

over a period of several hours, maintaining the temperature at 0 °C.

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC)

for the disappearance of the starting material.

Upon completion, the reaction mixture is diluted with water and the layers are separated.

The aqueous layer is extracted with dichloromethane.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford (R)-(4-
Fluorophenyl)oxirane.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a

standard NMR spectrometer (e.g., 400 MHz). The sample is dissolved in deuterated chloroform
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(CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared

(FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium

chloride plates for analysis.

Mass Spectrometry (MS): Mass spectral data is acquired on a mass spectrometer, typically

using electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe or

through a gas chromatograph.

Visualizations
The following diagrams illustrate the key chemical transformation and a general workflow for

the synthesis and characterization of the title compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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